molecular formula C28H20ClN5O3S B3008558 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-67-5

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer B3008558
CAS-Nummer: 893788-67-5
Molekulargewicht: 542.01
InChI-Schlüssel: FTCIPEIOXHLDCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a quinazolin ring, a triazolo ring, a phenyl ring, and a tosyl group . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

A significant application of related triazoloquinazoline derivatives has been in the development of H1-antihistaminic agents. Studies by Alagarsamy et al. (2006, 2007, 2008, 2009) have synthesized various triazoloquinazolinone derivatives, demonstrating their effectiveness as antihistamines. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some derivatives being more potent than standard antihistaminic agents like chlorpheniramine maleate. Moreover, these compounds exhibited minimal sedation effects, highlighting their potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2006), (Alagarsamy et al., 2007), (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Antimicrobial and Nematicidal Properties

Reddy et al. (2016) investigated triazoloquinazolinylthiazolidinones for their antimicrobial and nematicidal properties. The study synthesized a new class of these compounds and evaluated their effectiveness against various Gram-positive and Gram-negative bacteria and fungal strains. Some of these compounds showed significant antimicrobial and nematicidal properties, suggesting their potential use in developing new antimicrobial and nematicidal agents (Reddy et al., 2016).

Anticancer Activity

The anticancer potential of triazoloquinazoline derivatives was explored by Reddy et al. (2015), who synthesized a series of triazoloquinoline urea derivatives. These compounds were tested for their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some derivatives exhibited significant cytotoxicity, suggesting their potential application in cancer treatment (Reddy et al., 2015).

Adenosine Receptor Antagonism

The role of triazoloquinazolines as adenosine receptor antagonists was studied by Kim et al. (1996). They synthesized derivatives of the triazoloquinazoline adenosine antagonist CGS15943, which showed high affinity at human A3 receptors. These derivatives offer insights into developing selective adenosine receptor antagonists, potentially useful in treating various disorders like Parkinson's disease and depression (Kim et al., 1996).

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could lead to the discovery of new pharmaceuticals or other useful compounds.

Eigenschaften

IUPAC Name

7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCIPEIOXHLDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.